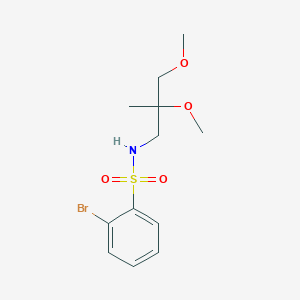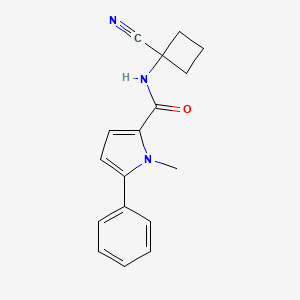
N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrrole ring and the phenyl ring are both aromatic, which means they have a special stability due to the delocalization of electrons. The cyclobutyl group is a small, strained ring, which could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group in this compound suggests that it might be able to form hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Antitumor Activities
Several compounds structurally related to N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide have been investigated for their antitumor activities. For instance, 2-cyanoaziridine-1-carboxamides were synthesized and shown to be active against solid and hematological tumor cells in culture, including strains resistant to doxorubicin and mitoxantrone. The potencies of these compounds correlated with the lipophilicity of substituents, suggesting that modifications to the cyanoaziridine structure, similar to the compound , could yield potent antitumor agents (Iyengar et al., 1999).
DNA Interaction and Gene Expression Inhibition
Research on compounds featuring pyrrole and carboxamide functionalities has shown potential in targeting DNA and inhibiting gene expression. For example, N-methylpyrrole-N-methylimidazole polyamides have been conjugated with fluorophores to detect specific DNA sequences and characterize protein-DNA complex formation. This suggests that this compound might have applications in gene regulation or as a tool in molecular biology research (Han et al., 2016).
Neuroinflammation Imaging
A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for imaging reactive microglia and neuroinflammation in vivo. Given the structural specificity of these compounds, derivatives such as this compound could potentially be modified for similar applications in diagnosing or studying neuroinflammatory diseases (Horti et al., 2019).
Modification to Reduce Metabolic Degradation
In the context of drug design, efforts to modify the structure of compounds to evade metabolic degradation by enzymes like aldehyde oxidase (AO) have been documented. A study on imidazo[1,2-a]pyrimidine derivatives, aiming to avoid AO-mediated oxidation, revealed that altering the heterocycle or blocking reactive sites effectively reduces AO metabolism. This insight could be relevant for enhancing the stability and bioavailability of this compound for therapeutic applications (Linton et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOJVOINCDBZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

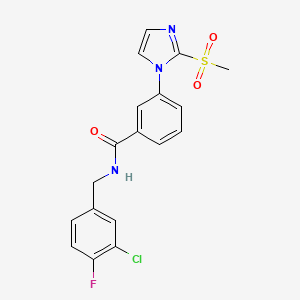

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
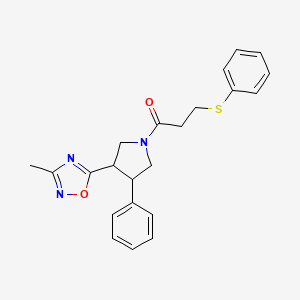
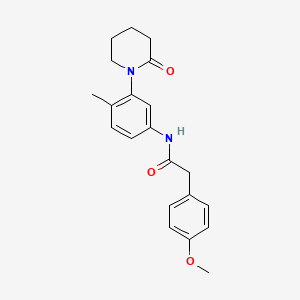
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)


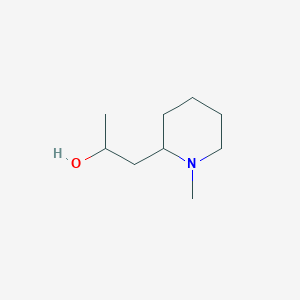
![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)
